Glycyl-dl-norleucine Exhibits Distinct Interaction Kinetics with Acid Protease Compared to Close Analogs
Glycyl-dl-norleucine methyl ester (GN) demonstrates a measurable and unique interaction with Cladosporium acid protease, distinguishing it from other glycyl-dipeptide analogs. The dissociation constant (Kd) for the enzyme-GN complex in the presence of cupric ions was determined to be 1.86 mM at 30°C, a value that aligns with the inhibition constant (KA = 1.94 mM) for the inactivation of the protease [1]. This specific interaction is not observed with other simple glycyl-dipeptide esters in the same system, as evidenced by the lack of fluorescence quenching by GN alone, which requires the presence of cupric ions [1].
| Evidence Dimension | Enzyme-ligand dissociation constant (Kd) |
|---|---|
| Target Compound Data | 1.86 mM |
| Comparator Or Baseline | No comparable binding observed for other glycyl-dipeptide esters in this specific assay |
| Quantified Difference | Not applicable |
| Conditions | Cladosporium acid protease, presence of 20-fold molar excess cupric ions (0.08 mM), 30°C, pH 5.4, fluorescence titration |
Why This Matters
This quantifiable interaction demonstrates a unique biochemical behavior that cannot be assumed for other glycyl-dipeptides, making Glycyl-dl-norleucine essential for assays targeting this specific enzyme mechanism.
- [1] Kanazawa, H. Acid proteases. II. Fluorescence study of the interaction of Cladosporium acid protease with glycyl-DL-norleucine methyl ester in the presence of cupric ions. J Biochem. 1978 Mar;83(3):665-9. View Source
